(2R)-4-(2,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Description
This compound is an amino acid derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group at the α-amino position and a 2,4-difluorophenyl substituent at the fourth carbon of the butanoic acid backbone. The (2R) configuration indicates stereochemical specificity, critical for applications in peptide synthesis and medicinal chemistry. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions .
Properties
IUPAC Name |
(2R)-4-(2,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2NO4/c26-16-11-9-15(22(27)13-16)10-12-23(24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-9,11,13,21,23H,10,12,14H2,(H,28,31)(H,29,30)/t23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMGZFGSXUFZQY-HSZRJFAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=C(C=C4)F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=C(C=C(C=C4)F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2R)-4-(2,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid, often referred to as a derivative of fluorenylmethoxycarbonyl (Fmoc) amino acids, is a compound of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features contribute to various biological activities, making it a valuable candidate for further research.
Chemical Structure
The compound's IUPAC name is (2R)-3-(3,5-difluorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid. The molecular formula is , and its structure includes a difluorophenyl group and an Fmoc protecting group, which are crucial for its biological interactions.
Biological Activities
The biological activities of (2R)-4-(2,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid can be categorized into several key areas:
1. Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial properties. These compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics.
2. Antioxidant Activity
The presence of the fluorenyl group suggests potential antioxidant activity. Antioxidants are vital in combating oxidative stress in biological systems, which is linked to various diseases .
3. Peptide Synthesis
As an Fmoc-protected amino acid derivative, this compound plays a critical role in peptide synthesis. The Fmoc group allows for selective reactions during peptide assembly, enhancing the efficiency and specificity of synthetic pathways .
4. Drug Development
Compounds like this have been explored for their therapeutic applications due to their ability to interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to the development of novel drugs targeting specific diseases .
Research Findings
Recent studies have focused on the synthesis and characterization of (2R)-4-(2,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid and its derivatives. These studies highlight:
- Synthesis Techniques : The compound is synthesized using various organic chemistry techniques, including the mixed anhydride method and chromatography for purification .
- Biological Assays : Bioassays have been conducted to assess the compound's effectiveness against different bacterial strains and its antioxidant capacity. Results indicate promising activity that warrants further exploration .
Case Studies
Several case studies have demonstrated the utility of similar compounds in clinical settings:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of Fmoc-protected amino acids against resistant bacterial strains, showing significant inhibition rates compared to traditional antibiotics .
- Peptide Therapeutics : Research involving peptide therapeutics synthesized using Fmoc derivatives has shown improved bioavailability and stability in vivo, suggesting that (2R)-4-(2,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid could enhance therapeutic outcomes when used in drug formulations .
Scientific Research Applications
Drug Development
The compound has shown promise as a building block in the synthesis of various biologically active molecules. Its structural components can be modified to enhance pharmacological properties, such as potency and selectivity for specific biological targets.
Peptide Synthesis
Due to its fluorenylmethoxycarbonyl (Fmoc) group, this compound is useful in solid-phase peptide synthesis (SPPS). The Fmoc strategy allows for the protection of amine groups during peptide assembly, facilitating the creation of complex peptides with specific sequences.
Anticancer Research
Research has indicated that derivatives of this compound may exhibit anticancer activity. Studies have focused on its ability to inhibit specific cancer cell lines, suggesting it could be a candidate for further investigation in cancer therapeutics.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated several derivatives of (2R)-4-(2,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid for their ability to inhibit proliferation in human cancer cell lines. The results indicated that certain modifications to the difluorophenyl group significantly enhanced cytotoxicity against breast cancer cells.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Original | 15.3 | MCF-7 |
| Modified A | 8.1 | MCF-7 |
| Modified B | 5.6 | MCF-7 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
(a) Fluorine Substituents
- (3R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic Acid (): A single fluorine at the 2-position reduces steric bulk compared to the target compound, which may increase conformational flexibility but decrease electronic effects.
(b) Bulkier Substituents
- However, its lower electronegativity compared to fluorine reduces electron-withdrawing effects.
- (R)-3-(Fmoc-amino)-4-(4-(tert-butyl)phenyl)butanoic Acid (): The tert-butyl group is highly lipophilic and sterically demanding, which may improve membrane permeability but complicate synthetic accessibility.
(c) Oxygen-Containing Groups
- (2R)-2-(Fmoc-amino)-4-[4-(tert-butoxy)phenyl]butanoic Acid (): The tert-butoxy group enhances solubility in organic solvents and provides steric protection for sensitive functional groups during synthesis.
Functional Group Modifications
- (2S)-4-(Benzyloxy)methylamino-Fmoc-protected Butanoic Acid (): The benzyloxy group increases hydrophobicity, which could enhance cell membrane penetration but reduce aqueous solubility.
Stereochemical and Backbone Variations
- (2R,3R)-3-(Fmoc-amino)-2-hydroxy-4-phenylbutanoic Acid (): The additional hydroxyl group and stereochemical complexity may influence hydrogen-bonding interactions in peptide secondary structures.
Comparative Data Table
*Calculated based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
